Mitochondrial Complex I Inhibitory Potency: Phenformin Exhibits Approximately 20-Fold Greater Potency Than Metformin in Human Platelets
Phenformin demonstrates approximately 20-fold greater potency in inhibiting mitochondrial Complex I compared to metformin, as established via high-resolution respirometry in human platelets. This differential potency directly informs the selection of Phenformin-d5 hydrochloride as the appropriate internal standard for studies investigating biguanide-induced mitochondrial dysfunction, where phenformin serves as the more potent positive control [1]. Phenformin-d5 enables accurate quantification of phenformin concentrations in these mechanistic studies without introducing analytical bias.
| Evidence Dimension | Mitochondrial Complex I inhibition potency (fold difference) |
|---|---|
| Target Compound Data | IC50 for phenformin in platelets: not explicitly reported as a single value in the comparative dataset, but the 20-fold difference relative to metformin is the key quantitative finding |
| Comparator Or Baseline | Metformin IC50 in platelets: 1.2 mM |
| Quantified Difference | Phenformin approximately 20-fold more potent than metformin in Complex I inhibition of human platelets |
| Conditions | High-resolution respirometry (Oroboros O2k) using permeabilized and intact human platelets isolated from healthy volunteers; phenformin concentration range 25-500 μM, metformin 0.1-100 mM |
Why This Matters
Researchers conducting mechanistic studies of biguanide-induced mitochondrial inhibition require Phenformin-d5 as the matched internal standard for phenformin quantification, given phenformin's substantially higher potency necessitates precise concentration measurement in experimental systems.
- [1] Piel S, Ehinger JK, Elmér E, Hansson Magnus J. Metformin induces lactate production in peripheral blood mononuclear cells and platelets through specific mitochondrial complex I inhibition. Acta Physiol (Oxf). 2014;213(1):171-180. View Source
